Ethyl dihomo-gamma-linolenate

描述

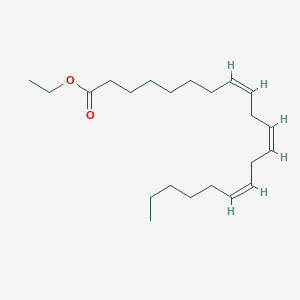

Dihomo-.gamma.-Linolenic Acid ethyl ester is an esterified form of Dihomo-.gamma.-Linolenic Acid, a 20-carbon omega-6 polyunsaturated fatty acid. This compound is less water-soluble than its free acid form, making it more suitable for the formulation of diets and dietary supplements containing Dihomo-.gamma.-Linolenic Acid . It is primarily used in the study of inflammatory disorders due to its anti-inflammatory properties .

准备方法

合成路线和反应条件: 二高-γ-亚麻酸乙酯的合成通常涉及二高-γ-亚麻酸与乙醇的酯化反应。 该反应在回流条件下由硫酸或盐酸等酸性催化剂催化 。 该反应可表示如下:

Dihomo-.gamma.-Linolenic Acid+Ethanol→Dihomo-.gamma.-Linolenic Acid ethyl ester+Water

工业生产方法: 在工业环境中,二高-γ-亚麻酸乙酯的生产涉及大规模酯化工艺。 反应在连续流动反应器中进行,以确保高收率和纯度。 然后,使用蒸馏或色谱技术对产物进行纯化 .

反应类型:

氧化: 二高-γ-亚麻酸乙酯可以发生氧化,形成氢过氧化物和其他氧化衍生物。

常见试剂和条件:

氧化: 脂氧合酶,大气氧。

还原: 氢气,金属催化剂(例如,碳载钯)。

取代: 在酸性或碱性条件下,各种亲核试剂。

主要产品:

氧化: 氢过氧化物,羟基衍生物。

还原: 饱和脂肪酸酯。

取代: 具有不同官能团的酯衍生物.

科学研究应用

Anti-inflammatory Effects

Ethyl DGLA has been studied for its anti-inflammatory properties, particularly in relation to allergic reactions and inflammatory diseases.

- Case Study: Allergic Symptoms Reduction

A randomized, double-blind, placebo-controlled trial investigated the effects of DGLA supplementation on pollen-induced allergic symptoms. Results indicated that DGLA supplementation significantly reduced symptoms in healthy subjects, suggesting its potential as an anti-allergic agent .

| Variable | DGLA Group (n=18) | Placebo Group (n=15) | p Value |

|---|---|---|---|

| Cedar-specific IgE (UA/mL) | 10.8 ± 15.9 | 14.3 ± 19.5 | 0.579 |

| Cypress-specific IgE (UA/mL) | 1.3 ± 1.6 | 2.8 ± 3.2 | 0.097 |

Role in Rheumatoid Arthritis

DGLA has shown promise in managing rheumatoid arthritis symptoms by modulating inflammatory pathways.

- Clinical Trials

Studies have indicated that supplementation with GLA (a precursor to DGLA) can lead to reductions in morning stiffness and joint pain among rheumatoid arthritis patients .

Prostaglandin Biosynthesis

Ethyl DGLA enhances the biosynthesis of prostaglandins, which are crucial for regulating inflammation and immune responses.

- Animal Studies

Research involving rabbits demonstrated that feeding ethyl DGLA resulted in a significant increase in prostaglandin E1 (PGE1) production, indicating its role as a potent precursor for prostaglandin synthesis .

| Treatment | PGE1 Output (fold increase) | PGE2 Output (fold increase) |

|---|---|---|

| Ethyl DGLA | 20-30x | 1.5x |

Lipid Metabolism Alterations

Studies have shown that ethyl DGLA influences lipid metabolism, particularly affecting triglyceride levels in tissues.

- Research Findings

In a study where rabbits were fed ethyl DGLA, there was a notable increase in renal medullary triglycerides, which were enriched with both DGLA and arachidonic acid . This suggests that ethyl DGLA not only serves as a precursor for eicosanoids but also alters lipid profiles within tissues.

Atopic Dermatitis Management

DGLA has been investigated for its role in preventing atopic dermatitis, a chronic inflammatory skin condition.

- Study Insights

In experiments with NC/Tnd mice, diets supplemented with DGLA led to a significant reduction in dermatitis symptoms, highlighting its potential as a therapeutic agent for skin conditions .

Asthma and Respiratory Conditions

DGLA's anti-inflammatory properties may extend to respiratory conditions such as asthma.

作用机制

二高-γ-亚麻酸乙酯主要通过产生类花生酸,例如前列腺素E1 (PGE1) 来发挥作用。 这些类花生酸具有抗炎和抗增殖特性 。 该化合物抑制白三烯生物合成和蛋白激酶C依赖性信号转导,这是炎症和细胞增殖中的关键途径 。 此外,它与花生四烯酸竞争环氧合酶和脂氧合酶,减少促炎类花生酸的产生 .

类似化合物:

γ-亚麻酸: 一种18个碳原子的ω-6脂肪酸,是二高-γ-亚麻酸的前体.

花生四烯酸: 一种20个碳原子的ω-6脂肪酸,是二高-γ-亚麻酸的代谢产物.

二十碳五烯酸: 一种具有抗炎特性的20个碳原子的ω-3脂肪酸.

独特性: 二高-γ-亚麻酸乙酯因其特定的抗炎和抗增殖特性而独一无二。 与产生促炎类花生酸的花生四烯酸不同,二高-γ-亚麻酸乙酯产生抗炎类花生酸 。 此外,其酯化形式增强了其稳定性和对膳食配方的适用性 .

相似化合物的比较

Gamma-Linolenic Acid: An 18-carbon omega-6 fatty acid that is a precursor to Dihomo-.gamma.-Linolenic Acid.

Arachidonic Acid: A 20-carbon omega-6 fatty acid that is a metabolite of Dihomo-.gamma.-Linolenic Acid.

Eicosapentaenoic Acid: A 20-carbon omega-3 fatty acid with anti-inflammatory properties.

Uniqueness: Dihomo-.gamma.-Linolenic Acid ethyl ester is unique due to its specific anti-inflammatory and anti-proliferative properties. Unlike arachidonic acid, which produces pro-inflammatory eicosanoids, Dihomo-.gamma.-Linolenic Acid ethyl ester produces anti-inflammatory eicosanoids . Additionally, its esterified form enhances its stability and suitability for dietary formulations .

生物活性

Ethyl dihomo-gamma-linolenate (DGLA) is an ethyl ester of dihomo-gamma-linolenic acid, an omega-6 polyunsaturated fatty acid (PUFA) that plays a significant role in various biological processes. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Dihomo-gamma-linolenic Acid

DGLA is derived from gamma-linolenic acid (GLA) and is a precursor to arachidonic acid (AA). It undergoes metabolic transformations in the body, primarily through desaturation and elongation pathways. The conversion of DGLA to prostaglandins, particularly prostaglandin E1 (PGE1), is crucial for its biological effects, including anti-inflammatory and immunomodulatory actions .

Prostaglandin Synthesis

DGLA is metabolized via the cyclooxygenase (COX) pathway to produce PGE1, which exhibits anti-inflammatory properties by inhibiting platelet aggregation and promoting vasodilation. This pathway also generates other eicosanoids that play roles in inflammation and immune responses .

Anti-inflammatory Effects

Research indicates that DGLA can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects are mediated through various signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) activation, which is pivotal in inflammatory responses .

Anti-inflammatory Properties

DGLA has been shown to alleviate symptoms of allergic rhinitis in humans. A randomized controlled trial demonstrated that supplementation with DGLA significantly reduced pollen-induced allergic symptoms compared to a placebo group. The study highlighted a decrease in sneezing and nasal congestion among participants receiving DGLA .

Cardiovascular Health

DGLA's metabolites, particularly PGE1, have been associated with cardiovascular benefits. Studies on animal models indicate that DGLA supplementation can lower blood pressure, inhibit vascular smooth muscle cell proliferation, and reduce the formation of atherosclerotic plaques. These effects are crucial for preventing cardiovascular diseases .

Anticancer Potential

Recent investigations suggest that DGLA may possess anticancer properties. It has been observed to inhibit the proliferation of cancer cells and induce apoptosis through mechanisms involving eicosanoid synthesis. The modulation of lipid metabolism by DGLA could potentially interfere with cancer cell growth and survival .

Table 1: Summary of Key Findings on DGLA Supplementation

属性

IUPAC Name |

ethyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15H,3-7,10,13,16-21H2,1-2H3/b9-8-,12-11-,15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXHWCQMUAZGAN-ORZIMQNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347985 | |

| Record name | Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55968-21-3 | |

| Record name | Ethyl dihomo-gamma-linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055968213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the deuterated form of ethyl dihomo-gamma-linolenate, specifically ethyl 8,11,14-eicosatrienoate-19,19,20,20-d4, contribute to research on prostaglandin biosynthesis?

A1: The synthesis of ethyl 8,11,14-eicosatrienoate-19,19,20,20-d4, as described in the research [], provides a valuable tool for studying prostaglandin biosynthesis. The deuterium labeling at specific positions allows researchers to track the incorporation of this fatty acid precursor into various prostaglandin molecules. This can elucidate the metabolic pathways involved and potentially identify enzymes responsible for specific transformations.

Q2: What are the implications of studying the effects of this compound on platelet aggregation?

A2: The research paper [] investigates the impact of this compound on platelet function. Platelet aggregation is a crucial step in blood clot formation. Understanding how this compound influences this process is essential for unraveling its potential roles in cardiovascular health and disease. This research can pave the way for developing novel therapeutic strategies targeting platelet aggregation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。